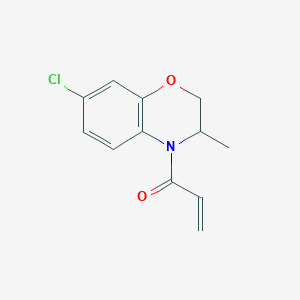

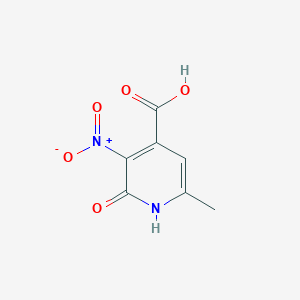

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

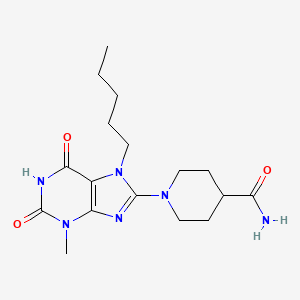

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid is an organosynthetic compound. It reacts with carboxylic acids RCOOH to give an equilibrium mixture of products . It can be used as a feedstock for the synthesis of other compounds or as a biological inhibitor .

Synthesis Analysis

The synthesis of this compound involves several steps. The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Molecular Structure Analysis

The optimized molecular structure and corresponding vibrational assignments of this compound have been investigated using density functional theory (DFT) B3LYP method with 6-311++G (d,p), 6-311++G (2d,2p) and 6-311++G (3d,3p) basis sets .Chemical Reactions Analysis

This compound is able to react with molybdenum and chloride, and it is able to increase the reaction yield and time . It also interacts with low energy radiation .Physical and Chemical Properties Analysis

This compound appears as light yellow to light orange crystalline powder . Its 1H NMR: δ 2.30 (s, 3H, Ar-CH3), 3.40 (s, 3H, COOCH3), 7.10–7.22 (m, 3H, Ar-H), 7.32–7.43 (m, 2H, Ar-H), 7.34 (d, J = 8 Hz, 1H, Quin-7-H), 7.90 (d, J = 8 Hz, 1H, Quin-8-H), 8.00 (s, 1H, Quin-5-H), 11.22 (s, 1H, OH, D2O exchangeable); MS: m/z 294 (M + +1, 9%), 293 (M +, 40%) .Scientific Research Applications

Materials Science and Biochemistry

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid and its derivatives exhibit notable applications in the fields of materials science and biochemistry. For instance, compounds such as 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid have been recognized as effective inducers for β-turn and 310/α-helix structures in peptides. These structures play a crucial role in peptide formation, acting as excellent and relatively rigid probes for electron spin resonance and fluorescence quenching. This highlights their potential in creating advanced materials and in the biochemical analysis of peptides (Toniolo, Crisma, & Formaggio, 1998).

Anticancer Research

Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Research has shown that certain derivatives exhibit significant effects on the proliferation and mitotic index of cultured L1210 cells and improve the survival of mice bearing P388 leukemia. These findings suggest the potential use of these compounds in developing novel anticancer agents (Temple et al., 1983).

Vibrational Spectroscopic Studies

The molecular structure and vibrational assignments of this compound and its close derivatives have been extensively studied using density functional theory (DFT). These studies provide deep insights into the molecular stability, bond strength, and electron density distribution, which are crucial for understanding the chemical reactivity and interaction of these compounds. Such detailed analyses are fundamental in the design of new materials and drugs, offering a pathway to predict and tailor the properties of novel compounds (Karnan, Balachandran, & Murugan, 2012).

Nucleophilic Substitution Reactions

Research into the Reissert-Kaufmann-type reaction of 4-Nitropyridine N-Oxide and its homologues, including derivatives of this compound, has opened new routes for the preparation of nitropyridinecarboxylic acids. These studies not only enhance our understanding of the chemical behavior of these compounds but also provide valuable methodologies for synthesizing a variety of pyridine-based compounds, which have broad applications ranging from pharmaceuticals to materials science (Matsumura, Ariga, & Ohfuji, 1970).

Mechanism of Action

Target of Action

It’s known that nitropyridines, a class of compounds to which this molecule belongs, often interact with various enzymes and receptors in the body .

Mode of Action

Nitropyridines generally undergo a reaction mechanism involving a nitro group migration from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence its interaction with its targets.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-3-2-4(7(11)12)5(9(13)14)6(10)8-3/h2H,1H3,(H,8,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHIJIKDXJKLLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-[(5-methyl-2-propan-2-yloxypyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2873848.png)

![{2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2873853.png)

![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2873862.png)